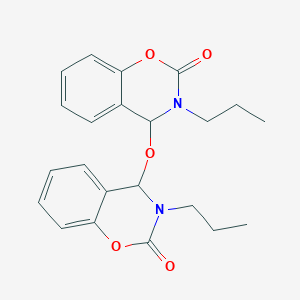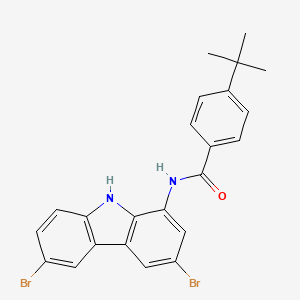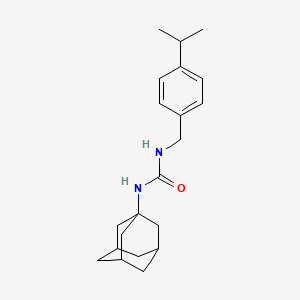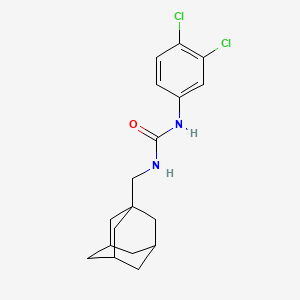
4,4'-oxybis(3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one)
Overview
Description
4,4’-oxybis(3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one) is a synthetic organic compound belonging to the benzoxazine family. This compound is characterized by its unique structure, which includes two benzoxazine rings connected by an oxygen bridge and propyl groups attached to the nitrogen atoms. Benzoxazines are known for their thermal stability, mechanical strength, and resistance to chemical degradation, making them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-oxybis(3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one) typically involves the following steps:
Formation of Benzoxazine Monomers: The initial step involves the reaction of aniline derivatives with formaldehyde and phenols under acidic or basic conditions to form benzoxazine monomers.
Coupling Reaction: The benzoxazine monomers are then subjected to a coupling reaction using a suitable catalyst, such as a Lewis acid, to form the dimeric structure with an oxygen bridge.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control reaction conditions precisely.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain high-purity products.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-oxybis(3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Functionalized benzoxazine derivatives.
Scientific Research Applications
4,4’-oxybis(3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced polymers and resins due to its thermal stability and mechanical properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4,4’-oxybis(3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzoxazine rings can form stable complexes with these targets, modulating their activity. The propyl groups enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-oxybis(3-methyl-3,4-dihydro-2H-1,3-benzoxazin-2-one)
- 4,4’-oxybis(3-ethyl-3,4-dihydro-2H-1,3-benzoxazin-2-one)
- 4,4’-oxybis(3-butyl-3,4-dihydro-2H-1,3-benzoxazin-2-one)
Uniqueness
4,4’-oxybis(3-propyl-3,4-dihydro-2H-1,3-benzoxazin-2-one) is unique due to its specific propyl substitution, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and butyl analogs. These properties include enhanced thermal stability, solubility, and bioactivity, making it particularly valuable in specialized applications.
Properties
IUPAC Name |
4-[(2-oxo-3-propyl-4H-1,3-benzoxazin-4-yl)oxy]-3-propyl-4H-1,3-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-3-13-23-19(15-9-5-7-11-17(15)27-21(23)25)29-20-16-10-6-8-12-18(16)28-22(26)24(20)14-4-2/h5-12,19-20H,3-4,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNGCLKYXDQRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(C2=CC=CC=C2OC1=O)OC3C4=CC=CC=C4OC(=O)N3CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B4315588.png)

![N-(1-ADAMANTYL)-N'-[2-(2,3-DICHLOROPHENOXY)ETHYL]UREA](/img/structure/B4315603.png)
![N-{N-[ACETYL(PROP-2-EN-1-YL)CARBAMOYL]ACETAMIDO}BENZAMIDE](/img/structure/B4315609.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide](/img/structure/B4315614.png)

![2-{[5-(2-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-{2,4-dimethyl-3-[(methylsulfonyl)amino]benzyl}acetamide](/img/structure/B4315627.png)
![N2-(2-CHLOROPHENYL)-6-({[4-ETHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B4315632.png)
![methyl 4-[(2-methoxydibenzo[b,d]furan-3-yl)amino]-4-oxobutanoate](/img/structure/B4315636.png)
![2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]BENZYL}ACETAMIDE](/img/structure/B4315639.png)
![4-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4315650.png)
![6,8-dichloro-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4315661.png)

